molecular formula C18H21NO2 B1392083 3-Methyl-2-(4-pentyloxybenzoyl)pyridine CAS No. 1187167-21-0

3-Methyl-2-(4-pentyloxybenzoyl)pyridine

Cat. No. B1392083
M. Wt: 283.4 g/mol
InChI Key: SUGQEQGDFGBADJ-UHFFFAOYSA-N
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Description

3-Methyl-2-(4-pentyloxybenzoyl)pyridine (MPBP) is a chemical compound that belongs to the family of pyridine derivatives. It is a potent and selective antagonist of the nicotinic acetylcholine receptor (nAChR) subtype α7. MPBP has been the subject of extensive research in recent years due to its potential therapeutic applications in various neurological disorders.

Scientific Research Applications

1. Synthesis and Pharmacological Evaluation

A study by Suresh, Lavanya, and Rao (2016) presented a new series of thiazolo-triazolo-pyridine derivatives for their significant antibacterial and antifungal activity. This research indicates the potential of 3-Methyl-2-(4-pentyloxybenzoyl)pyridine derivatives in the development of antimicrobial agents (Suresh, Lavanya, & Rao, 2016).

2. Application in Organic Synthesis

Pan et al. (2010) described the use of imidazo[1,5-a]pyridine carbenes, closely related to 3-Methyl-2-(4-pentyloxybenzoyl)pyridine, in organic synthesis, particularly in the production of substituted furans. This work highlights the compound's role in facilitating complex chemical reactions (Pan et al., 2010).

3. Psychopharmacological Research

Research by Cosford et al. (2003) on 2-Methyl-6-(phenylethynyl)pyridine, a structural analog of 3-Methyl-2-(4-pentyloxybenzoyl)pyridine, explored its use as a noncompetitive mGlu5 receptor antagonist with potential applications in psychopharmacology (Cosford et al., 2003).

4. Synthesis of Functionalized Isoxazoles

Ruano, Fajardo, and Martín (2005) conducted a study on the synthesis of alkyl 4-(diethoxymethyl)-3-pyridin-3-ylisoxazole-5-carboxylates, showcasing the role of pyridine derivatives in creating new chemical structures for further applications (Ruano, Fajardo, & Martín, 2005).

5. Cancer Research

A study by Dinda et al. (2014) explored the cytotoxicity of silver(I), gold(I), and gold(III) complexes of a pyridine wingtip substituted annelated N-heterocyclic carbene, relating to compounds like 3-Methyl-2-(4-pentyloxybenzoyl)pyridine in cancer research (Dinda et al., 2014).

properties

IUPAC Name

(3-methylpyridin-2-yl)-(4-pentoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-3-4-5-13-21-16-10-8-15(9-11-16)18(20)17-14(2)7-6-12-19-17/h6-12H,3-5,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUGQEQGDFGBADJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801219640
Record name (3-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-2-(4-pentyloxybenzoyl)pyridine

CAS RN

1187167-21-0
Record name (3-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187167-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methyl-2-pyridinyl)[4-(pentyloxy)phenyl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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